N-(4-acetylphenyl)-3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide
Description
N-(4-Acetylphenyl)-3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative characterized by a central pyrazole ring substituted with phenyl, 4-methylphenyl, and 4-acetylphenyl groups.
Properties
IUPAC Name |
N-(4-acetylphenyl)-3-(4-methylphenyl)-1-phenylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O2/c1-17-8-10-20(11-9-17)24-23(16-28(27-24)22-6-4-3-5-7-22)25(30)26-21-14-12-19(13-15-21)18(2)29/h3-16H,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USIPRHICINFNTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C(=O)NC3=CC=C(C=C3)C(=O)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Acylation: The pyrazole intermediate is then acylated using acetic anhydride or acetyl chloride to introduce the acetyl group.
Coupling reactions: The final step involves coupling the acetylated pyrazole with 4-methylphenyl and phenyl groups using appropriate coupling reagents such as palladium catalysts in a Suzuki or Heck coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(4-acetylphenyl)-3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below highlights key structural differences and physicochemical properties of the target compound and analogs:
Key Observations :
- Polarity : The acetyl group in the target compound may improve solubility compared to methyl or halogenated analogs (e.g., 4b or ).
- Melting Points: Substituents significantly affect melting behavior. For example, 4a (247°C) has a higher m.p. than 4b (178°C), likely due to stronger intermolecular hydrogen bonding from the amino group .
Biological Activity
N-(4-acetylphenyl)-3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide is a notable synthetic organic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure with an acetylphenyl group, a methylphenyl group, and a phenyl group attached to a pyrazole ring. Its molecular formula is , and it has a molecular weight of 306.36 g/mol.
1. Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of pyrazole have shown significant antiproliferative activity against various cancer cell lines, including human cervical cancer (HeLa) and pancreatic cancer (SUIT-2). The compound's mechanism involves the inhibition of key signaling pathways associated with tumor growth.
In vitro assays demonstrated that substituents on the phenyl rings significantly influence anticancer activity, suggesting that structural modifications could enhance efficacy.
2. Anti-inflammatory Activity
The compound exhibits anti-inflammatory effects by modulating the activity of enzymes involved in inflammatory pathways. It is believed to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. This inhibition can lead to reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6.
3. Antimicrobial Activity
Preliminary investigations suggest that this compound may possess antimicrobial properties, although detailed studies are still required to elucidate its spectrum of activity against various pathogens.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation, such as EGFR and COX-2.
- Signal Transduction Modulation : It can affect signal transduction pathways critical for cell proliferation and survival, thereby inducing apoptosis in cancer cells.
Case Studies
- In Vivo Studies : A study involving mouse models indicated that administration of this compound resulted in significant tumor size reduction compared to controls, highlighting its potential as a therapeutic agent in oncology .
- Comparative Analysis with Similar Compounds : When compared to other pyrazole derivatives, this compound demonstrated superior activity against specific cancer cell lines, indicating its unique structural advantages .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
